6-Methoxy-2-methylbenzofuran

Übersicht

Beschreibung

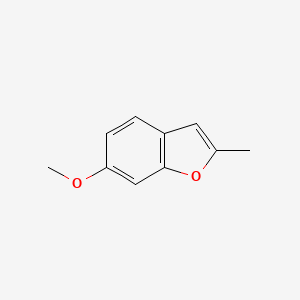

6-Methoxy-2-methylbenzofuran is an organic compound with the molecular formula C10H10O2. It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-Iodo-5-Methoxyphenol with propyne in the presence of a palladium catalyst, such as bis-triphenylphosphine-palladium(II) chloride, and a base like N,N,N’,N’-tetramethylguanidine in N,N-dimethylformamide (DMF) at temperatures ranging from -78°C to 20°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-methylbenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

6-Methoxy-2-methylbenzofuran serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties and biological activities. The presence of both methoxy and methyl groups enhances its reactivity and stability, making it suitable for various synthetic pathways .

Photoluminescent Properties

Research indicates that benzofuran derivatives, including this compound, function as chromophores with high photoluminescence and good quantum yields. This property makes them valuable in developing materials for optoelectronic applications .

Biological Applications

Anticancer Activity

Numerous studies have highlighted the potential of this compound and its derivatives as anticancer agents. For example, compounds derived from this structure have shown significant inhibitory effects on various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. In vitro studies demonstrated that certain derivatives exhibited nanomolar activity, outperforming standard treatments like combretastatin A-4 (CA-4) .

| Compound | Cell Line | IC50 (nM) | Comparison Compound | Comparison IC50 (nM) |

|---|---|---|---|---|

| This compound derivative | HeLa | 10 | CA-4 | 180 |

| This compound derivative | MDA-MB-231 | 50 | CA-4 | 3100 |

| This compound derivative | HT-29 | 100 | CA-4 | 370 |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and modulation of histone deacetylase activity (HDAC). This dual targeting can lead to enhanced antiproliferative effects by disrupting cancer cell mitosis and promoting apoptosis .

Medical Applications

Therapeutic Potential in Osteoporosis

Research has also investigated the potential of benzofuran derivatives in treating osteoporosis by upregulating bone morphogenetic protein-2 (BMP-2), which is crucial for bone formation and turnover. This suggests a promising avenue for developing treatments aimed at enhancing bone density and preventing fractures in osteoporotic patients .

Industrial Applications

Advanced Material Development

In addition to its biological applications, this compound is utilized in developing advanced materials such as polymers and dyes. Its unique chemical properties allow it to be incorporated into materials that require specific optical or mechanical characteristics .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-methylbenzofuran and its derivatives often involves interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation and turnover. This mechanism is particularly relevant in the context of treating osteoporosis . Additionally, the compound’s antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Benzofuran: The parent compound, lacking the methoxy and methyl substitutions.

6-Methoxybenzofuran: Similar structure but without the methyl group at the 2nd position.

2-Methylbenzofuran: Lacks the methoxy group at the 6th position.

Uniqueness: 6-Methoxy-2-methylbenzofuran is unique due to the combined presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance electron density on the benzofuran ring, making it more reactive towards electrophilic substitution, while the methyl group can affect steric interactions and overall molecular stability .

Biologische Aktivität

6-Methoxy-2-methylbenzofuran (C10H10O2) is an organic compound belonging to the benzofuran family, characterized by a methoxy group at the 6th position and a methyl group at the 2nd position of the benzofuran ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The unique structural features of this compound influence its reactivity and biological activity. The methoxy group enhances electron density, making the compound more reactive, while the methyl group may affect steric interactions. These modifications can significantly alter the compound's interactions with biological targets.

This compound is believed to exert its biological effects through various mechanisms:

- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy as it can lead to cell cycle arrest and apoptosis in cancer cells .

- Interaction with Specific Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways related to growth and proliferation .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant antiproliferative activities against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| CA-4 | HeLa | 0.18 | |

| CA-4 | MDA-MB-231 | 3.1 | |

| This compound | HeLa | <0.1 | |

| This compound | MCF-7 | <0.1 |

In a comparative study, derivatives of this compound were found to be up to tenfold more potent than standard chemotherapeutic agents like Combretastatin A-4 (CA-4) against specific cancer cell lines, including HeLa and MCF-7 .

Case Studies

- Study on Antiproliferative Effects : A study investigated various benzofuran derivatives, including this compound, showing that it effectively inhibited the growth of HeLa cells with an IC50 value lower than many known anticancer drugs. The study highlighted its potential as a lead compound for further development in cancer therapy .

- Mechanistic Insights : Another research focused on the mechanism of action of benzofuran compounds, demonstrating that treatment with these compounds led to G2/M phase arrest in cancer cells, indicating their potential for inducing apoptosis through cell cycle modulation .

Eigenschaften

IUPAC Name |

6-methoxy-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAVOXPDABUPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515174 | |

| Record name | 6-Methoxy-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29040-48-0 | |

| Record name | 6-Methoxy-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.